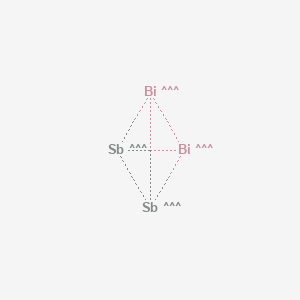

Antimoniure de bismuth (BiSb)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Bismuth antimonide has a wide range of scientific research applications due to its unique properties:

Chemistry: It is used in the study of electronic structures and as a catalyst in certain chemical reactions.

Mécanisme D'action

Target of Action

Bismuth antimonide (BiSb) is a binary alloy of bismuth and antimony in various ratios . It is a well-known thermoelectric material and a first-generation topological insulator at ambient conditions . The primary targets of BiSb are the electronic structures within the material, specifically the conduction and valence bands .

Mode of Action

BiSb interacts with its targets by altering the energy levels of the conduction and valence bands. When bismuth is doped with antimony, the conduction band decreases in energy and the valence band increases in energy . At an antimony concentration of 4%, the two bands intersect, forming a Dirac point . Further increases in the concentration of antimony result in a band inversion, in which the energy of the valence band becomes greater than that of the conduction band at specific momenta .

Biochemical Pathways

Two structural phase transitions are found at 8.5 and 20.3 GPa . The first anomaly is caused by the formation of the Weyl semimetallic state, which is attributed to a Bi–Sb bond between layers . The subsequent two are attributed to the trigonal to tetragonal and tetragonal to cubic phase transitions .

Pharmacokinetics

It’s important to note that bisb has low solubility , which could impact its bioavailability if it were to be used in a biological context.

Result of Action

The result of BiSb’s action is the transformation of the material into different phases under pressure . At higher concentrations of Sb, the band gap in the surface states vanishes, and the material thus conducts at its surface . This makes BiSb a topological insulator, materials that have conducting surface states but have an insulating interior .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bismuth antimonide can be synthesized by melting bismuth and antimony together under an inert gas or vacuum. The process involves heating the two elements until they form a homogeneous liquid, which is then cooled to form the alloy. Zone melting is often used to reduce impurities and achieve high-purity crystals .

Industrial Production Methods

In industrial settings, the production of bismuth antimonide typically involves large-scale melting and casting processes. The materials are melted in a controlled environment to prevent oxidation and contamination. The molten alloy is then cast into ingots or other desired shapes and allowed to cool slowly to ensure uniformity and minimize defects .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: Bismuth antimonide can be oxidized using strong oxidizing agents such as nitric acid or oxygen at elevated temperatures.

Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert the compound back to its elemental forms.

Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of halide compounds.

Major Products Formed

The major products formed from these reactions include bismuth oxide, antimony oxide, and various halide compounds, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bismuth oxide (Bi2O3): Known for its high refractive index and use in optical coatings.

Antimony trioxide (Sb2O3): Used as a flame retardant and in the production of glass and ceramics.

Bismuth telluride (Bi2Te3): Widely used in thermoelectric devices for cooling and power generation.

Uniqueness

Bismuth antimonide stands out due to its combination of bismuth and antimony, which imparts unique electronic properties not found in other bismuth or antimony compounds. Its ability to act as a topological insulator and its potential for use in advanced electronic applications make it a compound of significant interest .

Propriétés

Numéro CAS |

12323-19-2 |

|---|---|

Formule moléculaire |

BiSb |

Poids moléculaire |

330.740 g/mol |

Nom IUPAC |

antimony;bismuth |

InChI |

InChI=1S/Bi.Sb |

Clé InChI |

PEEDYJQEMCKDDX-UHFFFAOYSA-N |

SMILES |

[Sb].[Sb].[Bi].[Bi] |

SMILES canonique |

[Sb].[Bi] |

Description physique |

Crystals; [MSDSonline] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)

![3,5-dihydro-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-dione](/img/structure/B82782.png)